(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one
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Overview
Description
(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one is a complex organic compound characterized by its unique structure, which includes bromine and chlorine substituents on phenyl rings, and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one typically involves the following steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions to form the corresponding hydrazone.
Condensation Reaction: The hydrazone intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene groups, leading to the formation of azo compounds.
Reduction: Reduction of the compound can yield hydrazine derivatives.
Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Cancer Research: Investigated for its potential cytotoxic effects on cancer cells.
Industry
Materials Science: Used in the development of novel materials with specific electronic properties.
Dye Industry: Potential application in the synthesis of azo dyes.
Mechanism of Action
The mechanism by which (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydrazinylidene groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one
- (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one
Uniqueness
The presence of both bromine and chlorine substituents in (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one imparts unique electronic and steric properties, making it distinct from similar compounds
Properties
IUPAC Name |
(2Z,3E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidenepropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN4O/c16-11-3-1-10(2-4-11)15(22)14(9-19-18)21-20-13-7-5-12(17)6-8-13/h1-9,20H,18H2/b19-9+,21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWBVYNMMINVDM-ZLKNSNGMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)Cl)C=NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C=N/N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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